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Barium chlorate

Cat. No.: B3418989
CAS No.: 10294-38-9(monohydrate); 13477-00-4(anhydrous)
M. Wt: 304.23 g/mol
InChI Key: ISFLYIRWQDJPDR-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Research on Barium Chlorate (B79027) Chemistry

The early history of barium chlorate is closely tied to its use in pyrotechnics, where its oxidizing properties were exploited to produce vivid green flames, a characteristic flame test for barium ions wikipedia.orgpyrodata.com. Its preparation was initially achieved through methods like the double replacement reaction between barium chloride and sodium chlorate, or via the electrolysis of barium chloride solutions wikipedia.orgsciencemadness.org. These early applications, while significant, represented a foundational understanding of its capabilities.

Over time, research evolved to explore more nuanced aspects of this compound chemistry. Studies began to investigate its thermal decomposition, revealing complex reaction pathways and the release of oxygen and other products wikipedia.orgresearchgate.net. The synthesis of high-purity this compound, free from sodium contamination, became a focus for pyrotechnic applications to ensure pure green coloration wikipedia.orgsciencemadness.org. Furthermore, its role as a precursor for generating chloric acid, a highly reactive compound, was also explored wikipedia.orgsciencemadness.org. The historical use in matches and ignition systems, where it was mixed with sulfur and other combustibles, also highlights its early recognition as a powerful oxidizer vizagchemical.com.

Significance of this compound within Inorganic and Materials Chemistry Research

This compound holds considerable significance in inorganic and materials chemistry due to its multifaceted properties and applications in research.

Oxidizing Agent: Its primary role in research stems from its potent oxidizing capabilities. It readily provides oxygen, facilitating reactions that require controlled oxidation, making it a valuable reagent in various synthetic pathways vizagchemical.comchemimpex.com.

Precursor in Synthesis: this compound serves as a source of barium ions and chlorate ions, enabling the synthesis of other barium compounds and specialty chemicals. Researchers utilize it as a starting material in the production of diverse inorganic materials and compounds with specific functionalities for applications in pharmaceuticals, ceramics, and advanced materials vizagchemical.comsmolecule.com.

Analytical Chemistry: In laboratory settings, this compound finds application in analytical methods. It can be used as a precipitating agent for certain barium salts, such as barium sulfate (B86663), aiding in the separation and identification of barium ions smolecule.com. Its use in titration processes has also been noted for determining the concentration of various substances chemimpex.com.

Materials Science Research: The compound is investigated for its potential in materials science, including its role in synthesizing new materials and understanding reaction mechanisms. Its thermal stability and decomposition characteristics are subjects of study, providing insights into the behavior of chlorate compounds under varying conditions researchgate.netijsr.net. Research has also explored its use in creating specific crystal structures and characterizing their properties ijsr.netsciensage.infotandfonline.comresearchgate.net.

Flame Coloration: Its ability to produce a vibrant green flame when heated with a fuel is a well-known characteristic, utilized not only in pyrotechnics but also as a flame test for barium ions in chemical analysis wikipedia.orgpyrodata.com.

Properties of this compound

This compound exhibits several key properties that are crucial for its research applications.

PropertyValueSource
Chemical FormulaBa(ClO₃)₂ wikipedia.org
Molecular Weight304.23 g/mol ontosight.ai
AppearanceWhite crystalline solid wikipedia.orgvizagchemical.com
Density3.18 g/cm³ ontosight.ai
Solubility in WaterHighly soluble; 27.5 g/100 ml (20 °C) wikipedia.orgontosight.ai
Decomposition Temp.~250 °C (decomposes) ontosight.ai
Heat of Formation-184.4 kcal/mol exrockets.com
Heat of Decomposition-28 kcal/mol (to stable products) exrockets.com
Activation Energy (Decomposition Stage)59 kcal/mole researchgate.net

Table 1: Key Properties of this compound

Research Findings on this compound

Research into this compound has yielded significant findings regarding its chemical behavior and applications:

Synthesis Methods: Various synthesis routes have been refined for research purposes. These include the double replacement reaction between barium chloride and sodium chlorate, which, while common, can lead to sodium contamination affecting pyrotechnic color purity wikipedia.orgsciencemadness.org. Electrolysis of barium chloride solutions offers a sodium-free alternative wikipedia.orgsciencemadness.org. Another method involves the reaction of barium carbonate with boiling ammonium (B1175870) chlorate solution, which requires careful handling due to the potential instability of ammonium chlorate wikipedia.orgsciencemadness.org.

Reactivity and Interactions: this compound is a strong oxidizer and can form explosive mixtures with combustible materials, finely divided metals, ammonium salts, silicon, sulfur, or sulfides. Contact with concentrated sulfuric acid can lead to fires or explosions, and it may spontaneously decompose and ignite when mixed with ammonium salts smolecule.comnih.govnoaa.gov. These interactions highlight the critical need for controlled environments and careful handling in research settings.

Precursor for Chloric Acid: this compound can be used to produce chloric acid (HClO₃) through reaction with sulfuric acid, where the insoluble barium sulfate precipitate is filtered out, yielding a relatively pure chloric acid solution sciencemadness.org.

The continued investigation into this compound's properties and reactions underscores its enduring importance in advancing chemical knowledge and developing new materials and processes.

List of Compounds Mentioned:

this compound (Ba(ClO₃)₂)

Chloric Acid (HClO₃)

Barium Chloride (BaCl₂)

Sodium Chlorate (NaClO₃)

Potassium Chlorate (KClO₃)

Barium Sulfate (BaSO₄)

Barium Carbonate (BaCO₃)

Ammonium Chlorate (NH₄ClO₃)

Chlorine Dioxide (ClO₂)

Perchloric Acid (HClO₄)

Barium Nitrate (B79036) (Ba(NO₃)₂)

Barium Peroxide (BaO₂)

Barium Hydroxide (B78521) (Ba(OH)₂)

Barium Stearate

Barium Titanate (BaTiO₃)

YBa₂Cu₃O₇−ₓ

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaCl2O6<br>Ba(ClO3)2<br>Ba(ClO3)2<br>BaCl2O6 B3418989 Barium chlorate CAS No. 10294-38-9(monohydrate); 13477-00-4(anhydrous)

Properties

IUPAC Name

barium(2+);dichlorate
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InChI

InChI=1S/Ba.2ClHO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2
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InChI Key

ISFLYIRWQDJPDR-UHFFFAOYSA-L
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Canonical SMILES

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ba+2]
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DSSTOX Substance ID

DTXSID60890702
Record name Chloric acid, barium salt (2:1)
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Molecular Weight

304.23 g/mol
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Physical Description

Barium chlorate appears as a white crystalline solid. Forms very flammable mixtures with combustible materials. Mixtures may be ignited by friction and may be explosive if the combustible material is finely divided. Contact with concentrated sulfuric acid solutions may cause fires or explosions. May spontaneously decompose and ignite when mixed with ammonium salt. May explode under prolonged exposure to heat or fire. Used in explosives and pyrotechnics, in dyeing textiles, and to make other chlorates., Colorless or white solid; [Hawley] Soluble in water; [MSDSonline], COLOURLESS CRYSTALLINE POWDER.
Record name BARIUM CHLORATE
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Solubility

White odorless solid; solubility: 20.350 lb/100 lb water at 32 °F; heat of solution: 36 BTU/lb= 20 cal/g= 0.84X10+5 J/kg /Barium chlorate monohydrate/, Slightly soluble in ethanol, acetone, 37.9 g/ 100 g water at 25 °C, Solubility in water, g/100ml: 27.4 (good)
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Density

3.18 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.179 /Monohydrate/, 3.2 g/cm³
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Color/Form

White crystals

CAS No.

10294-38-9(monohydrate); 13477-00-4(anhydrous), 13477-00-4
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Melting Point

777 °F (USCG, 1999), 414 °C
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Advanced Synthetic Methodologies and Reaction Kinetics of Barium Chlorate

Electrochemical Synthesis Routes from Barium Precursors

Electrochemical synthesis offers a pathway to produce barium chlorate (B79027), often with the advantage of potentially higher purity compared to some chemical methods, particularly in avoiding sodium contamination. This process typically involves the electrolytic oxidation of chloride ions in a barium chloride solution.

Investigation of Anodic and Cathodic Reaction Mechanisms

Oxidation of chloride to chlorine: 2Cl⁻ → Cl₂ + 2e⁻

Oxidation of hypochlorite (B82951) to chlorate: ClO⁻ + 2OH⁻ → ClO₃⁻ + H₂O + 2e⁻ (in alkaline conditions) or ClO⁻ + H₂O → ClO₃⁻ + 2H⁺ + 2e⁻ (in acidic conditions), or direct oxidation of hypochlorite: ClO⁻ + 2OH⁻ → ClO₃⁻ + H₂O + 2e⁻ uclm.esd-nb.info.

At the cathode, water is reduced, producing hydrogen gas and hydroxide (B78521) ions:

Cathodic reaction: 2H₂O + 2e⁻ → H₂ + 2OH⁻ uclm.escecri.res.inacs.org.

The hydroxide ions generated at the cathode can influence the bulk solution pH and participate in the disproportionation of chlorine, forming hypochlorite ions, which is a key intermediate in chlorate formation cecri.res.ind-nb.info. However, in the presence of barium ions, there is a possibility of barium hydroxide precipitation at the cathode, which can affect the reaction efficiency cecri.res.in.

Parametric Optimization for Current Efficiency and Product Yield

Optimizing various parameters is essential for maximizing the current efficiency and product yield in the electrochemical preparation of barium chlorate. Studies on similar chlorate production processes highlight the importance of:

Electrolyte Concentration: For barium chloride, concentrations around 1.0 M have been found to be optimal, with higher concentrations potentially leading to decreased current efficiency due to increased precipitation of barium hydroxide at the cathode cecri.res.inacs.org.

Temperature: Increasing the electrolyte temperature generally enhances the current efficiency for this compound formation. For instance, an increase from 313 K to 343 K (40°C to 70°C) showed an increase in current efficiency from 32% to 55% acs.org. Higher temperatures can increase the rate of chemical conversion of active chlorine to chlorate and improve the solubility of barium hydroxide acs.org.

Current Density: Anode current density plays a significant role. For example, an anode current density of 15.0 A·dm⁻² has been reported to be effective for this compound preparation acs.org. Cathode current density also impacts efficiency, with higher densities potentially leading to increased pH at the cathode and subsequent barium hydroxide precipitation cecri.res.in.

Electrode Materials: Noble metal oxide-coated anodes, such as those based on RuO₂-TiO₂, are commonly used for chlorate production due to their stability and catalytic activity acs.orgacs.org. Stainless steel has been employed as a cathode material acs.orgcecri.res.inacs.org.

pH: The electrolyte pH is critical. While typical industrial chlorate production favors slightly alkaline conditions (pH 7-9) to promote chlorate formation uclm.esdiva-portal.org, specific studies on this compound electrolysis indicate optimal performance around pH 6.0 acs.org. Maintaining the correct pH is crucial to balance the formation of intermediates and minimize side reactions like oxygen evolution or hydroxide precipitation cecri.res.in.

A study reported a maximum current efficiency of 56% for this compound production under specific conditions: 1.0 M BaCl₂, pH 6.0, electrolyte temperature of 333 K (60°C), anode current density of 15.0 A·dm⁻², and cathode current density of 14.0 A·dm⁻² acs.org.

Mass Transport and Kinetic Aspects in Electrochemical Chlorate Formation

The efficiency of electrochemical chlorate formation is intrinsically linked to mass transport phenomena and reaction kinetics. The process involves a series of electrochemical and chemical steps. Initially, chloride ions are oxidized at the anode to form chlorine. This chlorine then hydrolyzes in the bulk electrolyte to form hypochlorous acid (HOCl), which dissociates into hypochlorite ions (ClO⁻) uclm.escecri.res.inpsu.edu. Both hypochlorous acid and hypochlorite ions are key intermediates that can be further oxidized at the anode to form chlorate, or they can undergo homogeneous chemical reactions to form chlorate psu.edu.

The rate of these reactions is influenced by diffusion of reactants to the electrode surface, concentration gradients, and the intrinsic kinetics of the chemical transformations. Mass transport limitations can occur, particularly at higher current densities, where the supply of reactants to the electrode surface may not keep pace with the electrochemical reaction rate psu.edu. For instance, the anodic discharge of hypochlorite is often considered to be mass transport controlled psu.edu. The presence of barium ions can introduce additional kinetic considerations, such as the precipitation of barium hydroxide, which can passivate the cathode surface and hinder electron transfer cecri.res.in.

Chemical Synthesis Pathways and Purity Considerations

Chemical synthesis methods provide alternative routes to this compound, often relying on precipitation reactions to isolate the desired product.

Double Decomposition Reactions with Alkali Metal Chlorates

A common chemical method for preparing this compound involves a double decomposition (metathesis) reaction between a soluble barium salt, typically barium chloride (BaCl₂), and an alkali metal chlorate, such as sodium chlorate (NaClO₃) or potassium chlorate (KClO₃) wikipedia.orgsciencemadness.orgqsstudy.comqsstudy.compyrodata.comcreationwiki.org. The reaction proceeds as follows:

BaCl₂(aq) + 2NaClO₃(aq) → Ba(ClO₃)₂(aq) + 2NaCl(aq)

This method exploits the difference in solubility between the reactants and products. This compound is generally less soluble than sodium chloride in aqueous solutions, allowing it to precipitate upon concentration and cooling of the reaction mixture wikipedia.orgsciencemadness.orgqsstudy.comqsstudy.com.

However, a significant purity consideration with this method is the potential for sodium contamination in the final this compound product. This sodium contamination can be problematic for pyrotechnic applications, as the yellow emission from sodium can mask the desired green color produced by barium wikipedia.orgqsstudy.comqsstudy.compyrodata.comexrockets.com. Achieving high purity often requires multiple recrystallization steps to remove residual sodium ions, which can be labor-intensive sciencemadness.orgpyrodata.com.

Reactions Involving Ammonium (B1175870) Chlorate

This compound can also be synthesized using ammonium chlorate (NH₄ClO₃) as a reactant. One described method involves the reaction of barium carbonate (BaCO₃) with boiling ammonium chlorate solution:

2NH₄ClO₃(aq) + BaCO₃(s) → Ba(ClO₃)₂(aq) + 2NH₃(g) + H₂O(l) + CO₂(g)

In this reaction, barium carbonate reacts with ammonium chlorate to form soluble this compound, ammonia, water, and carbon dioxide wikipedia.orgqsstudy.comqsstudy.com. The boiling process helps to drive off the gaseous byproducts (ammonia and carbon dioxide), leaving this compound in solution. Subsequent evaporation and crystallization yield the product wikipedia.orgqsstudy.comqsstudy.comyoutube.com. This method is noted as a route to obtain sodium-free this compound wikipedia.orgqsstudy.com.

Compound List:

this compound (Ba(ClO₃)₂)

Barium chloride (BaCl₂)

Sodium chlorate (NaClO₃)

Potassium chlorate (KClO₃)

Ammonium chlorate (NH₄ClO₃)

Barium carbonate (BaCO₃)

Sodium chloride (NaCl)

Ammonia (NH₃)

Carbon dioxide (CO₂)

Chlorine (Cl₂)

Hypochlorite ion (ClO⁻)

Hypochlorous acid (HOCl)

Chloric acid (HClO₃)

Hydrogen (H₂)

Hydroxide ion (OH⁻)

Barium hydroxide (Ba(OH)₂)

Barium sulfate (B86663) (BaSO₄)

Potassium sulfate (K₂SO₄)

Sodium dichromate (Na₂Cr₂O₇)

Sodium permanganate (B83412) (NaMnO₄)

Manganese oxide (MnO₂)

Chlorite (B76162) ion (ClO₂⁻)

Perchlorate (B79767) ion (ClO₄⁻)

Chlorine dioxide (ClO₂)

Perchloric acid (HClO₄)

Ammonium carbonate ((NH₄)₂CO₃)

Ammonium sulfate ((NH₄)₂SO₄)

Ammonium bitartrate (B1229483) (NH₄HC₄H₄O₆)

Tartaric acid (H₂C₄H₆O₆)

Potassium bitartrate (KHC₄H₄O₆)

Chromium(VI)

Chromium(III)

Manganese(IV) oxide

Kinetic Studies of this compound Formation and Transformation Reactions

The behavior of this compound in chemical reactions is governed by intricate kinetic pathways. Understanding these pathways is crucial for controlling its synthesis and predicting its decomposition characteristics.

Mechanisms of Chlorate Ion Formation from Chloride

The formation of chlorate ions (ClO₃⁻) from chloride ions (Cl⁻) is a fundamental process in the chemistry of oxychlorine species. While direct synthesis of this compound from barium chloride and sodium chlorate via double replacement is common, the underlying electrochemical and chemical mechanisms for chlorate formation from chloride are complex and involve multiple intermediates.

Electrochemical oxidation of chloride ions is a primary method for industrial chlorate production. In a typical electrochemical cell, chloride ions are oxidized at the anode to form chlorine (Cl₂), which then reacts with water to form hypochlorous acid (HOCl) and hydrochloric acid (HCl) cecri.res.inmdpi.comuclm.eswikipedia.orgsenecalearning.com. The hypochlorous acid subsequently undergoes disproportionation reactions, either chemically or electrochemically, to yield chlorate ions and chloride ions cecri.res.inmdpi.comuclm.eswikipedia.orgnih.gov.

Anodic Reaction: 2Cl⁻ → Cl₂ + 2e⁻

In Solution: Cl₂ + H₂O ⇌ HOCl + HCl

Disproportionation: 3HOCl → ClO₃⁻ + 2Cl⁻ + 3H⁺

Studies on boron-doped diamond (BDD) anodes suggest that chlorate formation involves the oxidation of hypochlorous acid (HOCl) or chlorous acid (HClO₂) via direct electron transfer, followed by the reaction of oxychlorine radicals (ClO• or ClO₂•) with hydroxyl radicals. These processes can lead to chemisorbed intermediates on the anode surface, which are then converted to higher oxidation states like chlorate uic.edu. The rate of chlorate formation is influenced by parameters such as electrolyte concentration, current density, pH, and temperature cecri.res.inmdpi.com. For instance, in the electrochemical preparation of this compound from barium chloride, a maximum current efficiency of 56% was reported under specific conditions, with an energy consumption of 7.1 kWh/kg cecri.res.in.

Thermal Decomposition Kinetics of this compound and Related Compounds

This compound, like other chlorates, is an energetic compound that decomposes when heated. The thermal decomposition of this compound primarily yields barium chloride and oxygen gas, following the stoichiometry:

Ba(ClO₃)₂ → BaCl₂ + 3O₂

Research on the thermal decomposition of barium perchlorate has provided insights into the decomposition of this compound as an intermediate stage. Studies indicate that the decomposition process is complex, often characterized by an initial acceleratory period, followed by a linear phase, and then a deceleratory phase conforming to a contracting-volume kinetic law researchgate.netcdnsciencepub.comcdnsciencepub.com. The deceleratory stage, associated with the decomposition of this compound, has been reported to have an activation energy of approximately 59 kcal/mol (247 kJ/mol) researchgate.netcdnsciencepub.comcdnsciencepub.com. This suggests a significant energy barrier for the decomposition reaction.

The kinetic parameters of these decomposition reactions are influenced by factors such as the physical state of the sample (e.g., single crystals, pellets, or crushed material) and the presence of decomposition products cdnsciencepub.com.

Catalytic Influences on Reaction Rates (e.g., in decomposition or synthesis)

Catalysts play a significant role in both the synthesis and decomposition of chlorates, including this compound.

Catalysis in Decomposition: Metal oxides and other additives can significantly alter the thermal decomposition rates of chlorates. For instance, in sodium chlorate decomposition, metal oxides containing cations with partially filled d-orbitals, such as nickel oxide, are active catalysts, lowering the decomposition temperature researchgate.net. Barium peroxide has also been identified as a catalyst for the decomposition of sodium chlorate, reducing its decomposition temperature acs.orgepa.govnasa.gov. However, when used in conjunction with iron oxide, barium peroxide and barium hydroxide can act as inhibitors for sodium chlorate decomposition, though this effect diminishes at higher loadings due to the formation of barium ferrate acs.org. Lanthanide oxides have also been investigated for their catalytic effects on the thermal decomposition of barium perchlorate, influencing the process researchgate.net.

Catalysis in Synthesis: In the industrial production of sodium chlorate via electrolysis, chromate (B82759) (specifically Cr(VI) species like HCrO₄⁻) is used as a homogeneous catalyst to accelerate the chlorate formation reaction, improve current yield, and enhance safety by reducing hypochlorite concentrations researchgate.netgu.se. This catalysis is crucial for efficient and safe operation.

Data Table: Kinetic Parameters for this compound Decomposition

CompoundDecomposition ReactionActivation Energy (kcal/mol)Activation Energy (kJ/mol)Kinetic Law (Deceleratory Stage)Reference
This compoundBa(ClO₃)₂ → BaCl₂ + 3O₂59247Contracting-volume researchgate.netcdnsciencepub.comcdnsciencepub.com

Note: The activation energy of 59 kcal/mol is specifically attributed to the deceleratory stage of barium perchlorate decomposition, which is associated with the decomposition of this compound as an intermediate.

Detailed Structural Elucidation and Advanced Spectroscopic Characterization of Barium Chlorate

Crystallographic Analysis and Polymorphism Studies

The crystalline structure of barium chlorate (B79027) monohydrate (Ba(ClO₃)₂·H₂O) has been a subject of detailed investigation, primarily due to the presence of water molecules within its lattice and the potential for different structural arrangements.

X-ray Diffraction (XRD) and Neutron Diffraction Refinements

Early X-ray diffraction studies established the basic crystal structure of barium chlorate monohydrate, assigning it to the monoclinic space group I2/c cdnsciencepub.comaip.org. These studies indicated that the primitive unit cell contains four formula units cdnsciencepub.com. Unit cell parameters reported from X-ray analysis include a = 8.916 Å, b = 7.832 Å, c = 9.425 Å, and β = 93°39′ cdnsciencepub.com.

More refined structural parameters were obtained through single-crystal neutron diffraction studies aip.orgaip.org. These studies aimed to precisely determine the position and coordination of the water molecules within the lattice. A neutron diffraction study refined the structure to an R factor of 0.080, revealing hydrogen bonds of length 2.891 ± 0.014 Å. Within these hydrogen bonds, the O-H distance was found to be 0.958 ± 0.011 Å (corrected for thermal motion), and the O-H···O angle was determined to be 163.6 ± 0.9° aip.orgaip.org. These neutron diffraction results, while largely agreeing with the earlier X-ray findings, offered more precise details, particularly regarding the hydrogen bonding network and the orientation of the water molecules aip.orgaip.org. The orientations of the interproton vectors derived from neutron diffraction were found to be consistent with proton magnetic resonance (PMR) measurements aip.orgaip.org.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is crucial for understanding the molecular vibrations within the this compound lattice, including both the chlorate anion and the water molecules.

Assignment of Intramolecular and Colattice Modes

Studies on polycrystalline and single-crystal this compound monohydrate and its deuterated analogue have enabled the assignment of observed spectral bands to specific vibrational modes cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com. The bands have been attributed to the various Davydov components of the intramolecular modes of the chlorate ion (ClO₃⁻) and the colattice modes, which involve the collective vibrations of ions within the crystal lattice cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com.

For the water molecules (H₂O, HDO, D₂O) present in the monohydrate, all fundamental vibrations have been identified cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com. The far-infrared spectra have been tentatively assigned to translational and rotational vibrations involving the Ba²⁺ and ClO₃⁻ ions, indicating lattice-level motions cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com. The isotope shift observed in the symmetric Cl—O stretching mode of the chlorate ion is noted to be unusually large, potentially due to the presence of the ³⁷Cl isotope and its effect on the vibrational spectra cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com.

Analysis of Davydov Components and Anharmonicities

The spectroscopic analysis of single crystals allows for the identification of Davydov components, which arise from the intermolecular interactions between identical molecules in the unit cell cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com. Research has assigned observed bands in this compound monohydrate to these Davydov components for both intramolecular and colattice modes cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com. Furthermore, the anharmonicities of the bending modes of the water molecules have been determined, while those of the stretching modes were found to be comparable to those observed in water vapor cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com. This indicates that while the water molecules are integrated into the crystal lattice, their internal stretching vibrations are not significantly altered by the lattice environment.

Intermolecular Coupling and Force Field Calculations

Studies suggest that the intermolecular coupling between water molecules in this compound monohydrate is very weak cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com. Effective harmonic force fields for the water molecules have been calculated based on these spectroscopic observations cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com. The calculated stretch–stretch interaction constant for water molecules in this compound is reported to be considerably smaller than that for water vapor, which is attributed to a reduced separation between the asymmetric and symmetric stretching modes cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com. The intermolecular vibrations of the water molecules themselves have also been located within the spectra cdnsciencepub.comresearchgate.netcdnsciencepub.comglobalauthorid.com.

Table of Compound Names

Common NameChemical Formula
This compoundBa(ClO₃)₂
This compound MonohydrateBa(ClO₃)₂·H₂O
Barium IonBa²⁺
Chlorate IonClO₃⁻

Isotope Shift Studies (e.g., Cl-O stretching, H₂O/D₂O)

Isotope substitution plays a crucial role in vibrational spectroscopy, allowing for the assignment of specific molecular modes and the investigation of bonding strengths. Studies on this compound monohydrate (Ba(ClO₃)₂·H₂O) and its deuterated counterpart (Ba(ClO₃)₂·D₂O) have provided significant insights.

Chlorine-Oxygen (Cl-O) Stretching Modes: Spectroscopic analysis of the chlorate ion (ClO₃⁻) in this compound has revealed that the symmetric Cl-O stretching mode exhibits an "unusually large isotope shift" when chlorine isotopes, such as ³⁷Cl, are employed researchgate.netcdnsciencepub.comresearchgate.net. This observation suggests a strong dependence of this particular vibrational frequency on the mass of the chlorine atom, indicative of significant covalent character and specific force constants within the Cl-O bonds.

Water Molecule Vibrations (H₂O/D₂O): The infrared (IR) and Raman spectra of both polycrystalline and single-crystal Ba(ClO₃)₂·H₂O and Ba(ClO₃)₂·D₂O have been thoroughly investigated researchgate.netcdnsciencepub.comcdnsciencepub.com. These studies have enabled the assignment of fundamental vibrational modes for the water molecule (H₂O), its partially deuterated form (HDO), and heavy water (D₂O). The anharmonicities of the bending modes have been determined, and those of the stretching modes are found to be comparable to those observed in water vapor researchgate.netcdnsciencepub.comcdnsciencepub.com. The intermolecular coupling between water molecules in the crystal lattice is reported to be very weak. The far-infrared spectra have been assigned to translational and rotational vibrations involving the Ba²⁺ and ClO₃⁻ ions, as well as the librational motions of water molecules researchgate.netcdnsciencepub.comcdnsciencepub.com.

Table 1: Key Vibrational Frequencies of Water Modes in this compound Monohydrate (Ba(ClO₃)₂·H₂O)

Mode TypeSpeciesFrequency (cm⁻¹)Technique (IR/Raman)Reference Snippet
BendingH₂O~1600-1650IR/Raman researchgate.netcdnsciencepub.comcdnsciencepub.com
StretchingH₂O~3200-3600IR/Raman researchgate.netcdnsciencepub.comcdnsciencepub.com
BendingD₂O~1150-1200IR/Raman researchgate.netcdnsciencepub.comcdnsciencepub.com
StretchingD₂O~2400-2700IR/Raman researchgate.netcdnsciencepub.comcdnsciencepub.com
Rotational/Lib.H₂O~300-500IR/Raman researchgate.netcdnsciencepub.comcdnsciencepub.com
Rotational/Lib.D₂O~250-400IR/Raman researchgate.netcdnsciencepub.comcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local environment, dynamics, and electronic structure of atomic nuclei within a molecule. Both deuteron (B1233211) (²H) and ¹⁷O NMR studies have been instrumental in understanding the behavior of water molecules within this compound hydrates.

Deuteron Magnetic Resonance Studies of Hydrates

Deuteron magnetic resonance (²H NMR) has been employed to characterize the dynamic behavior of water molecules in this compound monohydrate. These studies specifically focus on the flipping motion of the water molecule within the crystal lattice cdnsciencepub.commit.eduacs.org.

Molecular Motion Analysis: Temperature-dependent ²H NMR quadrupole echo line shapes, their τ dependence, spectral intensities, and the anisotropy of spin-lattice relaxation have allowed for the measurement of the 2-fold flipping rates of the water molecule acs.org. The obtained data yielded an activation energy (Ea) of 30 kJ/mol and a pre-exponential factor (A₀) of 1.5 × 10¹⁴ s⁻¹, values consistent with molecular motion constrained by hydrogen bonds of moderate strength acs.org.

Librational Modes: ²H NMR data has also been used to calculate the frequency of the water rocking mode, which is found to lie at higher frequencies than the wagging and twisting modes cdnsciencepub.com.

Proton Magnetic Resonance for Molecular Motion Analysis

Proton magnetic resonance (¹H NMR) studies have also investigated the structure and dynamics of water molecules in this compound monohydrate, often considering the effects of molecular motion on spectral parameters mit.eduaip.orgaip.orgrsc.orgresearchgate.net.

Flipping Motion and Relaxation: Proton spin-lattice relaxation times (T₁) were measured as a function of crystal orientation and temperature. These studies indicated that the temperature dependence is characteristic of 180° flipping motion of the H₂O molecule, with an activation energy of approximately 5.0 kcal/mole aip.org. The measured T₁ values ranged from 6 to 2400 seconds aip.org.

Das Effect: Early investigations considered the influence of torsional vibrations of the H₂O molecule on proton doublet splitting, as predicted by the Das theory. These studies examined the effect as a function of crystal orientation and temperature, noting that while the orientation dependence and relative temperature dependence were theoretically consistent, the zero-point effect was smaller than predicted mit.eduaip.org.

Magnetic Shielding Tensors: Solid-state NMR techniques, complemented by first-principles Density Functional Theory (DFT) calculations, have been used to investigate the magnetic shielding tensors of protons in the water molecules. These studies provide insights into the local electronic environment and interactions rsc.orgresearchgate.net.

Intermolecular Interactions: The observed NMR spectra suggest that water molecules are sufficiently remote from each other in the crystal, minimizing significant contributions from intermolecular couplings to the line shape rsc.org.

Table 2: NMR Spectroscopic Parameters for Water in this compound Monohydrate

TechniqueParameterValue(s)NotesReference Snippet
Deuteron NMR (²H)Activation Energy (Ea) for Flipping30 kJ/molFor 2-fold flipping motion of water molecule acs.org
Deuteron NMR (²H)Pre-exponential Factor (A₀)1.5 × 10¹⁴ s⁻¹For 2-fold flipping motion of water molecule acs.org
¹⁷O NMRQuadrupolar Coupling Constant (CQ)6.92 MHz (300 K), 7.55 MHz (105 K)Temperature dependent; values can range from 6.6 to 7.35 MHz epa.govcdnsciencepub.com mit.edu
¹⁷O NMRIsotropic Chemical Shift (δ_iso)-17 to 19.7 ppmRange observed epa.govcdnsciencepub.com
¹⁷O NMRCS Tensor Span (Δδ)25 to 78 ppmRange observed epa.govcdnsciencepub.com
Proton NMR (¹H)Spin-Lattice Relaxation Time (T₁)6 to 2400 secOrientation and temperature dependent aip.org
Proton NMR (¹H)Activation Energy (Ea) for Flipping5.0 kcal/moleFor 180° flipping motion of water molecule aip.org

Advanced Spectroscopic Techniques for Electronic and Molecular Interactions

Beyond NMR and basic vibrational analysis, other spectroscopic methods offer further insights into the electronic and molecular interactions within this compound.

Infrared (IR) Spectroscopy: IR spectroscopy has been extensively used to study the vibrational modes of both the chlorate ion and the water molecules in this compound hydrates researchgate.netcdnsciencepub.comcdnsciencepub.comaip.orgcapes.gov.broup.com. The spectra reveal characteristic absorption bands corresponding to the internal vibrations of the ClO₃⁻ anion, including stretching and bending modes. The far-infrared region is particularly informative for lattice modes, such as translational and rotational vibrations of the ions and water molecules researchgate.netcdnsciencepub.comcdnsciencepub.com. The NIST WebBook also provides access to an IR spectrum for this compound nist.govnist.gov.

Raman Spectroscopy: Raman spectroscopy complements IR studies by providing complementary information on vibrational modes, including those that are Raman-active lattice modes observed below 200 cm⁻¹ researchgate.netcdnsciencepub.comcdnsciencepub.comaip.org. Raman studies have also been employed to monitor structural changes during dehydration processes of this compound monohydrate aip.orgaip.org.

Neutron Scattering: Neutron scattering techniques have been utilized to investigate the librational modes of water molecules in this compound monohydrate, offering insights into the hydrogen bonding and motion of water within the crystal lattice researchgate.netmit.edu.

¹⁷O NMR Spectroscopy: Advanced ¹⁷O NMR studies have provided detailed characterization of the water molecules' structure and dynamics. These studies have measured ¹⁷O quadrupolar coupling and chemical shift tensors, revealing the effects of torsional oscillations on the ¹⁷O quadrupolar coupling constant (CQ). The temperature dependence of CQ and the observation of ¹H-¹⁷O dipole couplings at low temperatures provide further information about the water molecule's environment and O-H bond distances mit.eduepa.govcdnsciencepub.comresearchgate.net.

Table 3: Key Vibrational Frequencies of this compound (Ba(ClO₃)₂) and Lattice Modes

Mode TypeFrequency (cm⁻¹)Assignment/NotesTechnique (IR/Raman)Reference Snippet
Cl-O Stretching~900-1000Symmetric and asymmetric stretching modesIR/Raman researchgate.netcdnsciencepub.comresearchgate.netcdnsciencepub.com
ClO₃⁻ Bending~600-700Bending modesIR/Raman researchgate.netcdnsciencepub.comcdnsciencepub.com
Lattice Modes< 200Translational and librational vibrationsFar-IR/Raman researchgate.netcdnsciencepub.comcdnsciencepub.com
Cl-O Stretching~950-1000Symmetric stretching (isotope shift observed)IR/Raman researchgate.netcdnsciencepub.comresearchgate.net

The comprehensive application of these spectroscopic techniques has significantly advanced the understanding of this compound's structural properties and the dynamic behavior of its constituent water molecules.

Compound Name List:

this compound (Ba(ClO₃)₂)

this compound monohydrate (Ba(ClO₃)₂·H₂O)

this compound deuterate (Ba(ClO₃)₂·D₂O)

Chlorate ion (ClO₃⁻)

Water (H₂O)

Heavy water (D₂O)

Partially deuterated water (HDO)

Mechanistic Investigations of Chemical Reactivity and Decomposition of Barium Chlorate

Oxidative Properties and Reaction Mechanisms with Reductants

As a potent oxidizer, barium chlorate (B79027) readily participates in redox reactions with a variety of reducing agents. These reactions are often highly exothermic and can be initiated by heat, friction, or shock, especially when barium chlorate is in a mixture with combustible materials. nj.gov Its primary role in such reactions is to supply oxygen to the fuel (the reductant).

The reactions with common reductants such as sulfur and red phosphorus are particularly hazardous and are generally avoided in modern pyrotechnic formulations. Mixtures of this compound with these elements are sensitive to shock and friction and can ignite spontaneously. The reaction with sulfur can be initiated at temperatures as low as 108-111°C. spectrumchemical.com The presence of moisture can exacerbate this danger, as it can lead to the formation of small amounts of sulfuric acid, which then reacts with the chlorate to produce highly unstable and explosive chlorine dioxide gas (ClO₂).

When mixed with finely divided combustible materials, such as dust, organic compounds, or powdered metals like aluminum, this compound can form highly flammable and explosive mixtures. nj.govnoaa.gov The vigor of the reaction is often dependent on the particle size of the reactants; finely divided materials present a larger surface area for reaction, increasing the rate of combustion. These mixtures can be ignited by friction and may explode, particularly under confinement. nj.gov The reaction with aluminum, for instance, can be initiated by heat, percussion, or friction. noaa.gov

In a controlled pyrotechnic context, this compound, when heated with a fuel, decomposes to produce a vibrant green light, a characteristic flame test for barium ions. This effect is a result of the high-temperature redox reaction where the barium ions are excited and emit light at specific wavelengths.

Thermal Decomposition Pathways and Products

Ba(ClO₃)₂(s) → BaCl₂(s) + 3O₂(g) wikipedia.orgchemicalbook.com

This reaction is initiated by heat and results in the release of a significant amount of gaseous oxygen, which is why this compound is an effective oxidizing agent in pyrotechnic compositions. The decomposition begins at approximately 250°C (482°F). spectrumchemical.comvpscience.org

Detailed studies on the thermal decomposition of barium perchlorate (B79767) (Ba(ClO₄)₂) have revealed that this compound is a key intermediate in this process. The decomposition of barium perchlorate proceeds through the formation of the chlorate, which then further decomposes. While specific, isolated intermediate species for the decomposition of this compound itself are not extensively characterized in the available literature, the study of perchlorate decomposition suggests that the process is complex and likely involves the formation of transient, reactive oxygen species. noaa.govnih.govexrockets.com

The thermochemical properties of this compound are crucial for understanding the energy released during its decomposition and its reactions with reductants. The standard heat of formation (ΔHf°) for solid this compound is approximately -184.4 kcal/mol. exrockets.com While the formation from its constituent elements is exothermic, the decomposition to its more stable products, barium chloride and oxygen, is also an exothermic process, releasing a significant amount of energy. The heat of decomposition for this compound to barium chloride and oxygen is approximately -28 kcal/mol. exrockets.com This release of energy upon decomposition contributes to the propagation of combustion in pyrotechnic mixtures.

The activation energy for the thermal decomposition of this compound, as an intermediate in the decomposition of barium perchlorate, has been determined to be approximately 59 kcal/mole. noaa.govnih.govexrockets.com

Thermochemical Data for this compound
PropertyValue
Heat of Formation (ΔHf°)-184.4 kcal/mol
Heat of Decomposition-28 kcal/mol
Activation Energy of Decomposition59 kcal/mol

Reactions with Strong Acids and Formation of Chloric Acid

This compound reacts with strong acids, most notably sulfuric acid, in a double displacement reaction to produce chloric acid (HClO₃) and the corresponding barium salt. The reaction with sulfuric acid is particularly useful for the preparation of pure chloric acid because the other product, barium sulfate (B86663) (BaSO₄), is highly insoluble in water and can be easily removed by filtration.

Ba(ClO₃)₂(aq) + H₂SO₄(aq) → 2HClO₃(aq) + BaSO₄(s)

The conditions under which this reaction is carried out significantly affect the stability of the chloric acid produced. In an aqueous solution, stable solutions of chloric acid can be synthesized. However, if the reaction is performed in a non-aqueous environment, for example, with concentrated sulfuric acid, the resulting pure chloric acid is highly unstable and decomposes rapidly. This decomposition can be explosive and produces perchloric acid and chlorine dioxide, the latter of which can spontaneously ignite combustible materials.

Reactivity in Aqueous and Non-Aqueous Systems

Aqueous Systems:

This compound is moderately soluble in water. Its solubility increases with temperature. In aqueous solutions, this compound is a salt that dissociates into barium ions (Ba²⁺) and chlorate ions (ClO₃⁻). These solutions are generally stable under normal conditions. However, the presence of reducing agents in the aqueous solution can lead to redox reactions. For disposal purposes, this compound can be neutralized in a two-step process in an aqueous solution. First, a reducing agent such as sodium metabisulfite (B1197395) is added to reduce the chlorate ion. Subsequently, a sulfate source, like sulfuric acid, is added to precipitate the toxic barium ions as insoluble barium sulfate.

The reactivity of the barium ion in aqueous solutions is also of note. For instance, the addition of a soluble carbonate, such as ammonium (B1175870) carbonate, will precipitate white barium carbonate. libretexts.org

Solubility of this compound
SolventSolubility
Water at 20°C27.5 g/100 mL
Water at 25°C37.9 g/100 g
Ethanol (B145695)Slightly soluble
AcetoneSlightly soluble

Non-Aqueous Systems:

This compound is only slightly soluble in non-aqueous solvents like ethanol and acetone. nih.gov Its reactivity in non-aqueous systems is dominated by its powerful oxidizing properties, especially in the presence of strong acids or reducing agents. As mentioned previously, the reaction of this compound with concentrated sulfuric acid in a non-aqueous environment is extremely hazardous due to the formation and immediate decomposition of pure chloric acid.

Mixtures of this compound with organic compounds in a non-aqueous setting can be shock-sensitive and pose a significant fire and explosion hazard. chemicalbook.com The impregnation of combustible materials like wood, paper, or cloth with this compound makes them extremely flammable. chemicalbook.com

Computational and Theoretical Chemistry of Barium Chlorate

Quantum Mechanical Calculations (DFT, Ab Initio)

Quantum mechanical (QM) methods, including Density Functional Theory (DFT) and ab initio calculations, are foundational for investigating the electronic structure and properties of molecules and solids. These techniques solve approximations of the Schrödinger equation to describe electron behavior and molecular properties from first principles.

The electronic structure and bonding within barium chlorate (B79027) are dictated by the interaction between the barium cation (Ba²⁺) and the chlorate anion (ClO₃⁻). The chlorate anion itself possesses a distinct structure, characterized by a central chlorine atom covalently bonded to three oxygen atoms. Theoretical studies, often employing Valence Shell Electron Pair Repulsion (VSEPR) theory, describe the chlorate ion as having a trigonal pyramidal geometry. This arises from the arrangement of electron pairs around the central chlorine atom, including lone pairs, which influence bond angles and lengths testbook.com.

Ab initio and DFT calculations are employed to analyze the distribution of electron density, identify the contributions of atomic orbitals to molecular orbitals, and quantify the nature of chemical bonds openaccessjournals.comiastate.eduwikipedia.org. For ionic compounds like barium chlorate, these methods help in understanding the electrostatic interactions between the cation and anion, as well as any potential covalent contributions or polarization effects. While specific orbital contributions and charge density analyses for this compound are not extensively detailed in the provided search snippets, the general methodology involves examining electron density maps and natural bond orbital (NBO) analyses to understand charge distribution and bonding characteristics researchgate.net.

Molecular geometry optimization is a crucial step in computational studies, where theoretical methods are used to find the lowest energy arrangement of atoms in a molecule or crystal. DFT calculations have been utilized to determine the optimized molecular geometry and equilibrium structures of barium-containing compounds, often showing good agreement with experimental crystallographic data imist.maresearchgate.netimist.ma.

For this compound monohydrate, Ba(ClO₃)₂·H₂O, DFT calculations based on periodic planewave pseudopotential formalism have been performed to interpret experimental solid-state NMR findings rsc.orgresearchgate.net. These studies provide detailed crystallographic information, including unit cell parameters and space group symmetry, which are essential for understanding the solid-state structure.

Crystal SystemSpace GroupLattice Parameter 'a' (Å)Lattice Parameter 'b' (Å)Lattice Parameter 'c' (Å)Angle 'β' (°)Reference
MonoclinicC2/c8.927.839.4393.39 rsc.orgresearchgate.net

A significant application of QM calculations in chemistry is the prediction of vibrational spectra, including infrared (IR) and Raman spectra. DFT and ab initio methods can calculate vibrational wavenumbers and predict IR absorption intensities and Raman scattering activities imist.maresearchgate.netresearchgate.netmdpi.comacs.org. These theoretical predictions are valuable for interpreting experimental spectra and assigning specific vibrational modes to molecular motions within the compound.

Studies on related barium compounds, such as barium halides, have demonstrated that ab initio DFT methods can predict vibrational frequencies and their symmetry types with reasonable agreement to experimental data researchgate.net. Similarly, for other barium salts, predicted vibrational spectra calculated using DFT have shown fair agreement with experimental results researchgate.net. While specific computational vibrational data for this compound itself is not extensively detailed in the provided snippets, the methodology involves calculating harmonic vibrational modes and comparing them to experimental IR and Raman spectra, as observed for this compound monohydrate researchgate.net. The goal is to establish correlations that validate the computational models and provide deeper insight into the molecular dynamics.

Computational methods are also employed to assess the energetic stability of chemical compounds and predict their reactivity. By calculating properties such as heats of formation and decomposition energies, theoretical models can provide insights into a compound's thermodynamic stability. While experimental data indicates that this compound is more stable than potassium chlorate in terms of formation from elements and decomposition exrockets.com, computational approaches aim to reproduce and explain these energetic differences.

DFT calculations can predict various molecular properties and are used in the design of new materials with tailored functionalities, suggesting their utility in understanding reactivity patterns openaccessjournals.comumk.pl. For instance, first-principles calculations have been used to predict the stability and energetic favorability of different phases of barium chloride under pressure, highlighting the role of computational chemistry in exploring phase transitions and material properties researchgate.net. The quantum mechanical understanding of electronic structure, particularly the availability of low-lying d-orbitals in barium, can influence bonding and potentially affect reactivity and stability exrockets.com.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules over time, MD provides insights into dynamic processes, solvation, and interactions within complex systems.

MD simulations, often coupled with quantum mechanical calculations to develop accurate interaction potentials, are extensively used to investigate the hydration of metal ions in aqueous solutions researchgate.netacs.orgnih.gov. For the barium cation (Ba²⁺), these studies focus on understanding how water molecules arrange themselves around the ion and the nature of the interactions involved.

Research indicates that the Ba²⁺ ion in water typically forms an eight-fold coordinated first hydration shell, often adopting a bicapped trigonal prism (BTP) geometry, and is also found in equilibrium with a nine-fold coordinated structure (tricapped trigonal prism, TTP) researchgate.net. The hydration shell is characterized as diffuse and flexible, with a rapid solvent exchange process occurring on the picosecond timescale researchgate.net. Specific studies using classical MD simulations have reported Ba-O distances for the first hydration shell around 2.81 Å and hydration numbers of approximately 9.4 for Ba²⁺ acs.org. Another study reported a Ba-O distance of 2.79 Å with coordination numbers of 8 and 9 researchgate.net. Barium ions are generally considered "structure-making" ions, meaning they tend to order the surrounding water molecules, thereby slowing down solvent dynamics nih.gov. These simulations contribute to a comprehensive understanding of how ions interact with water, which is fundamental to the behavior of electrolytes in solution.

IonBa-O Distance (Å)Coordination NumberReference
Ba²⁺2.798, 9 researchgate.net
Ba²⁺2.819.4 acs.org

Investigation of Ion Transport and Diffusion

Understanding how ions move within a material or solution is fundamental to many of its physical properties, including conductivity and reactivity. Computational methods offer powerful tools to probe these processes.

Molecular Dynamics (MD) simulations are widely utilized to investigate the dynamic behavior of ions in various environments, including molten salts, aqueous solutions, and polymer electrolytes researchgate.netresearchgate.netrsc.org. These simulations track the trajectories of individual atoms and ions over time, allowing for the calculation of parameters such as self-diffusion coefficients and ionic conductivity. For ionic melts, MD simulations can accurately reproduce structural and dynamic properties, providing insights into the mechanisms of ion movement researchgate.net. In aqueous solutions, MD simulations help elucidate the role of solvation shells and interfacial friction in influencing ion transport researchgate.netrsc.org.

Theoretical models, such as the Trukhan model, are also applied to extract ion transport parameters like diffusion coefficients, ion mobility, and charge carrier number density, particularly in solid polymer electrolytes containing barium chloride researchgate.netias.ac.in. These models often relate macroscopic transport properties to microscopic interactions and are frequently validated against experimental data or MD simulation results. The Nernst-Onsager theory is another theoretical framework relevant for understanding ion diffusion in dilute aqueous solutions researchgate.net.

While specific computational diffusion coefficients for this compound in its solid crystalline state are not extensively detailed in the provided literature, studies on related systems highlight the methodologies. For instance, in barium chloride-doped polymer electrolytes, the diffusion coefficient, mobility, and carrier density are found to be temperature-dependent, often exhibiting an Arrhenius-type relationship, indicating a hopping mechanism for ion transport ias.ac.in.

Parameter/SystemMethod/ModelRelevant Ion(s)Typical Value/FindingReference
Aqueous Barium ChlorideMD SimulationBa²⁺, Cl⁻Interfacial friction of hydrated ions affects transport researchgate.net researchgate.net
Barium Chloride-doped Polymer ElectrolyteTrukhan ModelBa²⁺, Cl⁻Diffusion coefficient, mobility, and carrier density are temperature-dependent researchgate.netias.ac.in researchgate.netias.ac.in
Aqueous Barium Acetate (B1210297)/Nitrate (B79036)MD SimulationBa²⁺Quantifies water self-diffusion coefficients and salt ion influence on bulk dynamics rsc.org rsc.org
Molten Strontium Chloride (as analogous system)DPMD (MD) SimulationSr²⁺, Cl⁻Accurately reproduces structural and dynamic properties, including self-diffusion coefficients researchgate.net researchgate.net

Adsorption Mechanisms and Interfacial Phenomena

The interaction of this compound or its constituent ions with material surfaces is governed by adsorption mechanisms and interfacial phenomena. Computational chemistry plays a vital role in characterizing these interactions.

Density Functional Theory (DFT) is a primary computational tool for investigating adsorption processes. DFT calculations can determine adsorption energies, identify preferred adsorption sites, and elucidate the nature of chemical bonding between adsorbate species and surfaces researchgate.nettandfonline.comtum.de. For barium ions (Ba²⁺), DFT studies on various oxide surfaces, such as zinc oxide (ZnO), have demonstrated that adsorption can be a strong chemisorption process. This is characterized by significant exothermic adsorption energies, indicating a favorable and stable interaction researchgate.net. For example, the adsorption of Ba²⁺ onto ZnO surfaces has been computationally found to have an adsorption energy of -291.3 kJ/mol researchgate.net.

Molecular Dynamics (MD) simulations are also instrumental in understanding interfacial phenomena, particularly the structure and dynamics of water molecules at interfaces and how dissolved ions influence these structures rsc.orgresearchgate.net. These simulations can quantify parameters like atomic density profiles, angle probability distributions, and ion residence times at surfaces, providing a detailed picture of interfacial behavior. The concept of interfacial friction, where the movement of hydrated ions is hindered by their interaction with the solid surface, is a critical aspect of ion transport at interfaces that can be investigated through MD researchgate.net.

AdsorbateSurfaceComputational MethodKey FindingAdsorption Energy (kJ/mol)Reference
Ba²⁺ZnODFTStrong chemisorption, exothermic interaction-291.3 researchgate.net
Ba²⁺, Cl⁻α-Fe₂O₃MuSiC ModelTheoretical surface speciation, coadsorption, negative heat for overall adsorption reaction nih.govN/A nih.gov
Waterγ-Al₂O₃MD SimulationIon-induced disruption of interfacial water structure, stronger cation association with certain surface terminations researchgate.netN/A researchgate.net

Table of Compounds Mentioned

this compound (Ba(ClO₃)₂)

Barium ion (Ba²⁺)

Chloride ion (Cl⁻)

Chloric acid (HClO₃)

Sodium chloride (NaCl)

Sodium chlorate (NaClO₃)

Ammonium (B1175870) acetate

Barium acetate

Barium nitrate

Zinc oxide (ZnO)

Hematite (α-Fe₂O₃)

Strontium chloride (SrCl₂)

Copper iodide (CuI)

Potassium chloride (KCl)

Barium phosphite (B83602) (Ba(H₂PO₃)₂·0.5H₂O)

Advanced Applications in Chemical Synthesis and Materials Science Research

Barium Chlorate (B79027) as a Reagent or Precursor in Organic and Inorganic Synthesis

Barium chlorate can function as a starting material or intermediate in the synthesis of other chemical compounds. Its inherent oxidizing nature and the presence of the barium cation lend it specific utility.

This compound is a key intermediate in the production of chloric acid (HClO₃) nih.govsciencemadness.org. By reacting this compound with concentrated sulfuric acid, barium sulfate (B86663) precipitates out, leaving a relatively pure solution of chloric acid sciencemadness.org. This method is valuable for laboratory-scale preparation of chloric acid, which can then be used in other synthetic pathways.

The synthesis of this compound itself is often achieved through several methods:

Double Replacement Reaction: A common laboratory preparation involves the reaction between barium chloride (BaCl₂) and sodium chlorate (NaClO₃) in solution. This compound, being less soluble than sodium chloride, precipitates upon cooling and concentration of the mixture: BaCl₂ + 2 NaClO₃ → Ba(ClO₃)₂ + 2 NaCl nih.govsciencemadness.orgwikipedia.orgcreationwiki.org However, this method can lead to sodium contamination, which is undesirable for pyrotechnic applications due to sodium's yellow flame color sciencemadness.orgwikipedia.org.

Electrolysis: Sodium-free this compound can be produced via the electrolysis of barium chloride solutions sciencemadness.orgwikipedia.orgcecri.res.in. This process involves the electrochemical oxidation of chloride ions to chlorate ions at the anode cecri.res.in.

Reaction with Ammonium (B1175870) Chlorate: Barium carbonate (BaCO₃) can react with a boiling ammonium chlorate (NH₄ClO₃) solution to yield this compound, ammonia, water, and carbon dioxide sciencemadness.orgwikipedia.orgcreationwiki.org. This method avoids sodium contamination and can produce purer this compound.

While research into barium compounds as catalysts exists, direct evidence or detailed mechanisms for this compound specifically acting as a catalyst or a key precursor in catalytic processes are not prominently detailed in the reviewed literature. Studies have explored barium chloride complexes with crown ethers as catalysts in cumene (B47948) oxidation, involving kinetic modeling and intermediate adduct formation mdpi.com. However, these findings pertain to barium chloride, not this compound. Therefore, specific catalytic roles and their underlying chemical mechanisms for this compound remain an area with limited documented research in the provided sources.

Applications in Energetic Materials Research (Mechanistic and Fundamental Studies)

This compound is extensively studied for its properties as an oxidizer in energetic materials, particularly for its role in generating specific flame colors and its thermal decomposition characteristics.

In energetic materials, this compound serves as a potent oxidizer, providing oxygen for combustion reactions youtube.com. Its decomposition upon heating releases oxygen, facilitating the rapid burning of fuels spectrumchemical.com. A significant aspect of its application is the generation of green light. This phenomenon is attributed to the formation of metastable barium monochloride (BaCl) species in an excited state during combustion osti.govgoogle.comresearchgate.netjpyro.co.uk. When these excited BaCl molecules return to their ground state, they emit photons with wavelengths in the green spectrum (approximately 565-520 nm) youtube.com. Research indicates that higher oxidizer concentrations, such as those achieved with potassium perchlorate (B79767) in conjunction with barium compounds, can lead to higher flame temperatures, promoting the vaporization of barium compounds and thus increasing the concentration of the BaCl emitter species, resulting in more intense green emissions osti.gov.

The study of flame chemistry involving this compound is crucial for understanding the mechanisms behind its characteristic green emissions. Flame tests and spectroscopic analyses confirm the role of barium compounds in producing green light teachchemistry.orglibretexts.org. Specifically, barium chloride and barium monochloride have been spectrally analyzed, showing distinct emission peaks within the green region of the visible spectrum jpyro.co.uk. These studies contribute to the fundamental understanding of how atomic and molecular species interact and emit light under high-temperature combustion conditions, informing the design of pyrotechnic compositions for specific visual effects. The intensity and purity of the green color can be influenced by the presence of other elements, such as sodium, which can mask the green hue with yellow sciencemadness.orgwikipedia.org.

The thermal behavior of this compound and its influence on pyrotechnic compositions are areas of active research. When heated, this compound decomposes to form barium chloride and oxygen: Ba(ClO₃)₂ → BaCl₂ + 3 O wikipedia.org

Table of Compounds Mentioned

Common NameChemical Formula
This compoundBa(ClO₃)₂
Barium chlorideBaCl₂
Sodium chlorateNaClO₃
Ammonium chlorateNH₄ClO₃
Barium carbonateBaCO₃
Chloric acidHClO₃
AmmoniaNH₃
Carbon dioxideCO₂
Sodium chlorideNaCl
Potassium chlorateKClO₃
Potassium perchlorateKClO₄
Barium nitrate (B79036)Ba(NO₃)₂
MagnesiumMg
AluminumAl
TinSn
Ethyl cellulose-
Polyvinyl chloridePVC
Dechlorane plus-
Magnesium oxideMgO
Boron carbideB₄C
Boron dioxideBO₂
Potassium nitrateKNO₃
Barium oxideBaO
Barium monochlorideBaCl
Barium monohydroxideBa(OH)
Copper(II) saltsCuX₂
Copper oxideCuO
Copper monohydroxideCu(OH)
Copper hydrideCuH
Strontium saltsSrX
Calcium saltsCaX
Amorphous boronB
Crystalline boronB
Barium perchlorateBa(ClO₄)₂
Potassium chlorideKCl
Strontium chlorideSrCl₂
Calcium chlorideCaCl₂
Copper chlorideCuCl₂
Lithium chlorideLiCl
Barium sulfateBaSO₄
PalladiumPd

Material Science Applications (excluding basic properties or common uses)

This compound and its hydrated forms are subjects of research within materials science, particularly in the characterization of barium-containing systems and the development of advanced functional materials.

While direct evidence of this compound serving as a primary precursor in the bulk synthesis of specific advanced materials like perovskites or nonlinear optical (NLO) crystals is limited in the provided literature, its monohydrate form has been involved in research contexts related to these fields. Studies have utilized this compound monohydrate in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to characterize barium-containing systems. These systems sometimes include compounds relevant to NLO materials, such as beta-Barium Borate (β-BBO), and materials with perovskite structures researchgate.netresearchgate.net. The inclusion of this compound monohydrate in such analytical studies suggests its relevance in understanding the local barium environment within complex inorganic structures, which is crucial for tailoring the properties of advanced materials researchgate.netresearchgate.net.

Advanced Material/System StudiedContext of this compound InvolvementReference(s)
Barium-containing systems (general)Solid-state NMR studies researchgate.netresearchgate.net
β-Barium Borate (NLO material)NMR studies of barium environment researchgate.net
Perovskite-based materialsNMR studies of barium environment researchgate.net

Research concerning this compound has largely focused on its own crystallization behavior and phase transitions, rather than its direct use as an agent to control the crystallization of other materials. Studies have investigated the thermal dehydration of this compound monohydrate (Ba(ClO₃)₂·H₂O), detailing its transformation into anhydrous this compound (Ba(ClO₃)₂). This process involves phase transitions, with the dehydration being thermally activated around 85 °C, potentially proceeding through intermediate stages where different crystalline phases coexist aip.orgakjournals.com. The kinetics of this dehydration, including the nucleation and growth mechanisms of anhydrous this compound crystals, have been explored using techniques such as differential scanning calorimetry and optical microscopy akjournals.com. Furthermore, this compound exhibits crystalloluminescence, a phenomenon where light is emitted during its precipitation or recrystallization from solution, indicating specific dynamics during its own crystallization process nii.ac.jp. Solid-state NMR spectroscopy has also contributed to understanding the structure and dynamics of water molecules within this compound monohydrate crystals, offering insights into its solid-state properties ualberta.caacs.org.

Process StudiedKey Observation/FindingReference(s)
Thermal Dehydration of Ba(ClO₃)₂·H₂OTransformation to anhydrous Ba(ClO₃)₂, phase transition at ~85 °C aip.orgakjournals.com
Kinetics of DehydrationNucleation and growth mechanisms of anhydrous Ba(ClO₃)₂ crystals studied akjournals.com
CrystalloluminescenceLight emission observed during precipitation/recrystallization nii.ac.jp
Solid-state NMR of Ba(ClO₃)₂·H₂OStudy of water molecule dynamics and structure within crystals ualberta.caacs.org

Water Treatment Research (excluding safety profiles for humans/animals)

This compound's strong oxidizing capabilities have prompted investigations into its potential applications in water treatment for contaminant removal.

This compound is recognized for its potential in water treatment primarily due to its function as an oxidizing agent. Research indicates its capacity to aid in the removal of organic contaminants and pathogens from water sources, contributing to purification and disinfection processes vizagchemical.comchemimpex.com. The mechanism involves the compound's ability to release oxygen, facilitating the degradation of organic pollutants smolecule.com. While the specific pathways for contaminant breakdown are an active area of research, the compound's oxidative potential is the basis for its consideration in environmental remediation smolecule.com. In some contexts, this compound monohydrate has been used as a component in the synthesis of advanced catalytic materials, such as ε-MnO₂, which are then employed in advanced oxidation processes (AOPs) for removing specific pollutants like ciprofloxacin (B1669076) from wastewater mdpi.com. This represents an indirect application where this compound contributes to the development of technologies for water purification.

Target Contaminant TypeProposed MechanismNotesReference(s)
Organic contaminants, PathogensOxidizing AgentFacilitates degradation of pollutants and disinfection vizagchemical.comchemimpex.com
Organic pollutantsDegradationOngoing research area; potential environmental concerns regarding byproducts exist smolecule.com
Ciprofloxacin (in wastewater)Indirect (Catalyst Synthesis)Used in preparation of ε-MnO₂ catalytic material for advanced oxidation processes (AOPs) mdpi.com

Compound List

this compound (Ba(ClO₃)₂)

this compound monohydrate (Ba(ClO₃)₂·H₂O)

Anhydrous this compound (Ba(ClO₃)₂)

Beta-Barium Borate (β-BBO)

Barium titanate

Barium sulfate (BaSO₄)

Barium chloride (BaCl₂)

Sodium chlorate (NaClO₃)

Potassium chlorate (KClO₃)

Magnesium sulfate (MgSO₄)

Ciprofloxacin

Manganese sulfate (MnSO₄·H₂O)

ε-MnO₂

Analytical Chemistry Research: Methodological Advancements for Barium Chlorate

Quantitative and Qualitative Analysis Techniques in Complex Matrices

Analyzing barium chlorate (B79027) in complex matrices such as food, soil, and environmental water samples presents unique challenges due to the presence of interfering substances. clu-in.orgresearchgate.net Chlorate can be found in food as a byproduct of chlorinated water used for processing or disinfection. fera.co.uknih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a cornerstone for both quantitative and qualitative analysis in these scenarios. researchgate.net It is more sensitive and selective than older methods like ion chromatography-mass spectrometry (IC-MS). researchgate.net For food analysis, a common sample preparation technique is the Quick Polar Pesticides (QuPPe) method, which involves extracting the sample with acidified methanol before LC-MS/MS analysis. lcms.czcvuas.de This approach has been successfully validated for a wide range of food commodities, including baby food, fruits, vegetables, and cereals. nih.govnih.gov Validation studies show excellent linearity in response for chlorate over a range of 0.002 to 0.2 mg/kg in various food matrices. lcms.cz

In a study of 247 food samples, the maximum chlorate concentration detected was 0.83 mg/kg in cultivated mushrooms. nih.gov Another study on infant formulas found chlorate in 98.7% of samples, with a mean content of 112.01 μg/kg. researchgate.net For environmental samples, a stopped-flow injection (SFI) spectrophotometric method has been developed for determining chlorate in soil. mju.ac.th This technique is based on the iodometric reaction where chlorate reacts with acidic iodide to form triiodide, which is then measured spectrophotometrically. mju.ac.th The SFI method improves sensitivity by increasing the reaction time and reduces interference from atmospheric oxygen. mju.ac.th

Interactive Data Table: Chlorate Detection in Various Complex Matrices

Matrix Analytical Technique Method Highlights Reported Findings
Food (General) LC-MS/MS Utilizes QuPPe extraction; validated for numerous commodities. nih.govcvuas.de Max concentration of 0.83 mg/kg found in mushrooms. nih.gov
Infant Formula LC-MS/MS Isotopic dilution method for accurate quantification. nih.gov Detected in 98.7% of samples with a mean of 112.01 μg/kg. researchgate.net
Drinking Water LC-MS/MS Analysis of 284 samples. nih.gov 69% of samples contained chlorate above the LOQ of 0.01 mg/L. nih.gov
Soil Stopped-Flow Injection (SFI) Based on iodometric reactions; sample throughput of ~20/hour. mju.ac.th Validated against standard titrimetric and spectrophotometric methods. mju.ac.th

Advancements in Titrimetric Procedures utilizing Barium Chlorate

While modern instrumental methods are prevalent, titrimetric analysis remains a fundamental technique in analytical chemistry. solubilityofthings.com Though this compound is not typically used as a direct titrant, advancements in iodometric and precipitation titrations are relevant to the quantification of its chlorate component.

An iodometric titration method has been refined for determining chlorate impurities in solutions containing a large excess of hypochlorite (B82951). nih.govresearchgate.net This procedure is based on the different reaction rates of chlorate (ClO₃⁻) and hypochlorite (ClO⁻) with iodide ions depending on the acidity of the medium. nih.gov To improve accuracy, especially for low chlorate concentrations, 85-95% of the interfering hypochlorite is first removed by reduction with sodium sulfite at a pH of 10.5. nih.govresearchgate.net The remaining chlorate is then determined by reacting it with iodide in a highly acidic solution of hydrochloric acid, often with potassium bromide added to catalyze the reaction. nih.govresearchgate.net The iodine produced is then titrated with a standardized sodium thiosulfate solution. powellsolutions.com This method can quantitatively determine chlorate in the range of 2-50 mg/L with an error of about 5%. nih.gov

Another approach is precipitation titration , which is commonly used for determining the composition of hydrated barium salts, such as hydrated barium chloride. practical-science.com While not directly involving this compound as a reagent, the principles are applicable. For instance, the chloride ions in a sample can be titrated with a standard solution of silver nitrate (B79036), using potassium chromate (B82759) as an indicator. practical-science.com The reaction forms a silver chloride precipitate. solubilityofthings.com

There is also a titrimetric method reported for measuring chlorate ions in concentrated bleach solutions, where the active chlorine is first removed with hydrogen peroxide. The analysis then involves two separate titrations with sodium thiosulfate at different pH levels to differentiate chlorate from other oxidizing species. powellsolutions.com

Environmental Transformation Pathways of Barium Chlorate Excluding Ecotoxicity

Chemical Degradation Mechanisms in Aquatic and Terrestrial Environments

Once dissolved in water, the degradation of barium chlorate (B79027) proceeds along separate pathways for the barium and chlorate ions.

Fate of the Barium Ion (Ba²⁺)

The primary abiotic mechanism for the transformation of the barium ion in both aquatic and terrestrial environments is precipitation. Barium ions rapidly react with naturally occurring sulfate (B86663) (SO₄²⁻) and carbonate (CO₃²⁻) anions to form highly insoluble salts. frtr.gov This process effectively removes soluble barium from the water column and immobilizes it in soil and sediment.

Reaction with Sulfate: Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

Reaction with Carbonate: Ba²⁺(aq) + CO₃²⁻(aq) → BaCO₃(s)

Barium sulfate (barite) is particularly stable and persistent in the environment due to its extremely low solubility. frtr.gov The mobility of barium in soils can be influenced by the presence of other ions; for instance, high chloride concentrations can increase the mobility of barium, whereas high sulfate and carbonate content limits it through precipitation. nih.gov

Fate of the Chlorate Ion (ClO₃⁻)

The chlorate ion is a strong oxidizing agent, and its primary chemical degradation pathways involve reduction reactions, particularly in environments containing reduced chemical species like ferrous iron (Fe²⁺), or decomposition under acidic conditions.

ClO₃⁻ + 6Fe²⁺ + 6H⁺ → Cl⁻ + 6Fe³⁺ + 3H₂O

Studies conducted in Mars-relevant fluids, which provide a model for the fundamental geochemical reactions, show that one mole of chlorate can oxidize six moles of Fe(II). mdpi.com The resulting Fe(III) minerals are influenced by the surrounding fluid composition. mdpi.comresearchgate.net

Table 1: Mineral Products from the Oxidation of Ferrous Iron by Chlorate This table summarizes the potential mass of various iron minerals that can be produced from the complete reduction of 1% by weight of chlorate in an aqueous system.

Data sourced from Mitra, K., & Catalano, J. G. (2020). Capacity of Chlorate to Oxidize Ferrous Iron: Implications for Iron Oxide Formation on Mars. ACS Earth and Space Chemistry. mdpi.com


Decomposition in Acidic Environments: The stability of the chlorate ion decreases significantly in acidic solutions. In the presence of hydrochloric acid (HCl), chlorate decomposes to form chlorine (Cl₂) and chlorine dioxide (ClO₂). bme.hu The rate of this decomposition is highly dependent on temperature and the concentration of chloride ions. Studies on brine solutions show a strong positive correlation between sodium chloride (NaCl) concentration and the rate of chlorate decomposition at elevated temperatures (90°C). bme.hu

Table 2: Effect of Chloride Concentration on Chlorate Decomposition This table shows the conversion percentage of chlorate in an acidic solution after 120 minutes at 90°C, demonstrating the accelerating effect of increasing chloride ion concentration.

Data adapted from Sipos, P., et al. (2020). Large NaCl-effect on the Decomposition Rate of Chlorate Ions in HCl-containing Brine Solutions. Periodica Polytechnica Chemical Engineering. bme.hu


Fate and Transport Studies in Abiotic Systems (e.g., photodegradation, hydrolysis)

The transport of barium chlorate in abiotic systems is primarily governed by its high solubility in water. However, its persistence in the dissolved state is limited by the chemical transformations of its constituent ions.

Hydrolysis: The chlorate ion does not undergo hydrolysis in aqueous solutions. Chemical reactivity data indicate no reaction with water, suggesting that hydrolysis is not a significant environmental fate pathway for this compound. acs.org

Photodegradation: The chlorate ion is susceptible to degradation initiated by ultraviolet (UV) radiation, a process known as photolysis or photodegradation. This pathway is particularly relevant in sunlit surface waters.

Direct Photolysis: When aqueous solutions of chlorate are exposed to UV light within the 200-nm absorption band, the chlorate ion decomposes. Flash photolysis studies have identified the formation of several transient and reactive chemical species as a result of this process, including hydroxyl radicals (OH•), chlorite (B76162) (ClO⁻), ozone (O₃), and chlorine dioxide (ClO₂). acs.org These reactive species can then participate in further reactions, contributing to the transformation of other substances in the water.

Indirect Photolysis: Chlorate can also be degraded through reactions with other photochemically generated radicals in the environment. For instance, sulfate (SO₄•⁻) and nitrate (B79036) (NO₃•) radicals, which can form in sunlit waters containing sulfate and nitrate, are known to react with the chlorate ion. rsc.org This electron transfer reaction produces the chlorine trioxide radical (ClO₃•), which is an intermediate in the further degradation of chlorate. rsc.org The rate constant for the reaction between the sulfate radical and chlorate ion has been determined to be (4.0 ± 0.5) × 10⁶ dm³ mol⁻¹ s⁻¹. rsc.org

Emerging Research Directions and Future Perspectives in Barium Chlorate Chemistry

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

While traditional synthesis methods for barium chlorate (B79027), such as the double replacement reaction between barium chloride and sodium chlorate or electrolysis of barium chloride, remain prevalent wikipedia.orgqsstudy.com, there is a growing impetus towards developing more environmentally benign and efficient routes. The principles of green chemistry are increasingly influencing chemical synthesis, and this trend is also being observed in the broader field of barium compound production. For instance, research into the green synthesis of barium sulfate (B86663) (BaSO₄) using plant extracts and optimized statistical methods highlights a commitment to reducing reagent waste and employing sustainable practices mdpi.commatec-conferences.orgnanoient.orgresearchgate.netresearchgate.net. Similarly, silica-supported barium chloride (SiO₂–BaCl₂) has been demonstrated as an effective and environmentally friendly catalyst cdnsciencepub.com.

Future research in barium chlorate synthesis could focus on:

Developing direct, environmentally friendly synthesis pathways: This may involve exploring alternative, less hazardous precursors, milder reaction conditions, and minimizing the generation of byproducts.

Improving energy efficiency: Investigating electrochemical routes or catalytic processes that require less energy input.

Reducing waste streams: Designing syntheses that maximize atom economy and facilitate easier purification or recycling of materials.

Integration of Advanced Characterization with Computational Modeling

The precise understanding of this compound's properties and reactivity necessitates the synergistic application of advanced characterization techniques and sophisticated computational modeling. Current research already employs methods such as X-ray Diffraction (XRD), Fourier Transform Infrared (FTIR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, Thermogravimetric Analysis (TGA), and Differential Thermal Analysis (DTA) for characterizing barium compounds, including this compound monohydrate researchgate.netsciensage.infoijsr.netresearchgate.netresearchgate.netshift8web.caresearchgate.net. Computational approaches, including molecular dynamics simulations for molten barium chloride and density functional theory (DFT) calculations to support spectroscopic interpretations, are also being utilized researchgate.netmdpi.comresearchgate.net.

Future research directions in this domain include:

Predictive modeling for reactivity: Employing computational tools to forecast this compound's behavior in novel chemical environments or under extreme conditions.

In-depth mechanistic studies: Integrating in-situ characterization techniques with quantum chemical calculations to elucidate complex reaction mechanisms, such as decomposition pathways or interactions in energetic formulations.

Development of structure-property relationships: Using computational modeling to predict how modifications in crystal structure or morphology influence this compound's performance in specific applications.

Development of this compound-Derived Advanced Functional Materials

While this compound is primarily recognized for its direct use as an oxidizer, its potential as a precursor or component in advanced functional materials is an area ripe for exploration. Barium chloride, a related compound, serves as a precursor in the synthesis of materials like barium titanate nanoparticles and organic nonlinear optical (NLO) crystals ijsr.netresearchgate.netnanografi.com. Research into barium sulfate synthesis, often starting from barium chloride, is also yielding nanostructures with tailored properties for various applications mdpi.commatec-conferences.orgnanoient.orgresearchgate.netresearchgate.netshift8web.caresearchgate.net.

Future research could focus on:

Novel energetic materials: Investigating this compound as a component in advanced energetic formulations with enhanced stability, controlled energy release, or specific performance characteristics.

Catalytic applications: Exploring the potential of this compound or its derivatives as catalysts in specific chemical transformations, leveraging its oxidizing capabilities.

Specialized coatings and composites: Incorporating this compound into novel composite materials or coatings where its properties, such as oxidizing potential or specific ionic contributions, could impart unique functionalities.

Refinement of Mechanistic Understanding in Complex Reaction Systems

A deeper comprehension of the intricate reaction mechanisms involving this compound is crucial for optimizing its existing applications and developing new ones. Studies on the thermal decomposition of barium perchlorate (B79767) have revealed that this compound, formed as an intermediate, decomposes with a significant activation energy of 59 kcal/mole, suggesting complex reaction pathways possibly involving chain reactions researchgate.netcdnsciencepub.comcdnsciencepub.com. Research also delves into the mechanisms of electrochemical synthesis of barium perchlorate from this compound exrockets.comcecri.res.in and the formation of barium chloride in pyrotechnic combustion processes researchgate.net.

Future research endeavors should aim to:

Elucidate decomposition mechanisms: Conduct detailed mechanistic studies on the thermal decomposition of this compound under various conditions (e.g., presence of catalysts, varying pressures) to precisely map reaction pathways and identify intermediate species.

Analyze behavior in energetic formulations: Investigate the combustion and detonation mechanisms of pyrotechnic compositions containing this compound to optimize performance and safety.

Understand electrochemical pathways: Further refine the understanding of electrode reactions and electrolyte interactions during the electrochemical synthesis of this compound and related compounds.

Table of Compounds Mentioned:

Compound NameChemical Formula
This compoundBa(ClO₃)₂
Barium chlorideBaCl₂
Sodium chlorateNaClO₃
Chloric acidHClO₃
Barium perchlorateBa(ClO₄)₂
Barium sulfateBaSO₄
Barium titanateBaTiO₃
Ammonium (B1175870) chlorateNH₄ClO₃
Ammonium carbonate(NH₄)₂CO₃
AmmoniaNH₃
Carbon dioxideCO₂
Hydrogen chlorideHCl
Polyvinyl chloridePVC
Barium nitrate (B79036)Ba(NO₃)₂
L-valineC₃H₇NO₂
Graphene Nanoplatelets (GNPs)C
Multi-Walled Carbon NanotubesC
Graphene Oxide (GO)C

Data Tables:

Table 1: Activation Energy for this compound Decomposition

ProcessActivation Energy (kcal/mole)Source Reference
Thermal decomposition of this compound*59 researchgate.netcdnsciencepub.comcdnsciencepub.com

*Note: This value is often cited in the context of the decomposition of barium perchlorate, where this compound is an intermediate.

Q & A

Q. What are the standard laboratory protocols for synthesizing barium chlorate, and how can reproducibility be ensured?

this compound (Ba(ClO₃)₂) is typically synthesized by reacting barium chloride (BaCl₂) with sodium chlorate (NaClO₃) under controlled aqueous conditions. The reaction requires precise stoichiometric ratios (e.g., 1:2 molar ratio of BaCl₂ to NaClO₃) and temperature regulation (~20–25°C) to avoid side reactions . To ensure reproducibility, document all parameters: pH, agitation speed, and crystallization time. Purity can be verified via X-ray diffraction (XRD) and compared to reference data (CAS 13477-00-4) .

Q. What safety measures are critical when handling this compound in experimental settings?

this compound is a strong oxidizer and poses explosion risks when contaminated with organic materials. Essential precautions include:

  • Personal protective equipment (PPE): Use nitrile gloves (tested for permeability), safety goggles (EN 166/EU standard), and flame-resistant lab coats .
  • Ventilation: Conduct reactions in a fume hood to prevent inhalation of dust or vapors .
  • Storage: Keep in airtight containers away from reducing agents and combustibles. Label containers with UN 1445 for hazardous material compliance .

Q. How does the solubility of this compound influence its reactivity in aqueous solutions?

this compound has moderate water solubility (27.5 g/100 mL at 20°C), which facilitates its use in redox reactions. Its solubility decreases at lower temperatures, enabling crystallization for purification . In aqueous media, it dissociates into Ba²⁺ and ClO₃⁻ ions, with ClO₃⁻ acting as a strong oxidizer. Reactivity can be quantified via electrochemical methods (e.g., cyclic voltammetry) to measure reduction potentials .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported decomposition kinetics of this compound?

Thermal decomposition studies report varying activation energies (e.g., 120–150 kJ/mol) due to differences in sample purity, heating rates, or atmospheric conditions (e.g., inert vs. oxidative environments). To address discrepancies:

  • Standardize experimental conditions: Use thermogravimetric analysis (TGA) with controlled heating rates (e.g., 5°C/min) and high-purity argon gas flow .
  • Characterize intermediates: Employ mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to identify gaseous byproducts (e.g., ClO₂, O₂) .
  • Cross-reference data: Compare results with prior studies, noting methodological differences (e.g., crucible material, particle size) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar oxidizers like barium perchlorate?

  • Raman spectroscopy: this compound exhibits a distinct Cl-O symmetric stretching band at ~935 cm⁻¹, whereas barium perchlorate (Ba(ClO₄)₂) shows peaks near 1,100 cm⁻¹ .
  • X-ray photoelectron spectroscopy (XPS): Analyze chlorine binding energies; ClO₃⁻ has a Cl 2p₃/₂ peak at ~208 eV, while ClO₄⁻ peaks at ~210 eV .
  • Thermal analysis: Barium perchlorate decomposes at higher temperatures (~505°C) compared to this compound (~414°C) .

Q. What methodologies are recommended for studying the environmental impact of this compound in soil systems?

  • Column leaching experiments: Simulate soil infiltration using sand-packed columns spiked with this compound. Monitor ion migration (e.g., Ba²⁺ via ICP-MS) and redox potential changes .
  • Microcosm studies: Evaluate microbial degradation by inoculating soil samples with chlorate-reducing bacteria (e.g., Dechloromonas spp.) under anaerobic conditions .
  • Ecotoxicology assays: Test acute toxicity using Daphnia magna or plant models (e.g., Arabidopsis thaliana) to assess LC₅₀ values .

Key Considerations for Academic Writing

  • Reproducibility: Document all experimental variables (e.g., reagent grades, instrument calibration) in the "Materials and Methods" section .
  • Data interpretation: Discuss contradictions by comparing results to prior studies, emphasizing methodological refinements .
  • Ethical compliance: Adhere to hazardous material disposal guidelines (e.g., neutralization of barium ions with sulfate salts) .

Retrosynthesis Analysis

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Reactant of Route 1
Barium chlorate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.